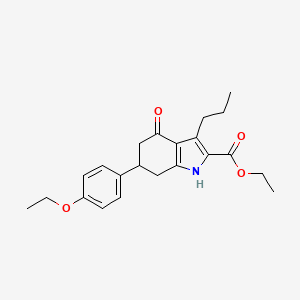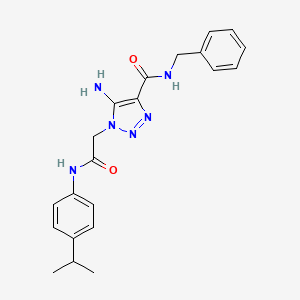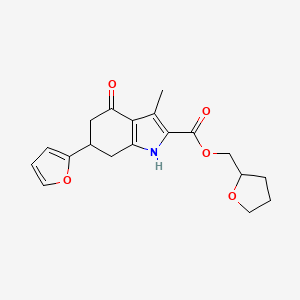![molecular formula C21H17ClFN5OS B14996047 2-(1,3-benzothiazol-2-yl)-4-chloro-5-[4-(4-fluorophenyl)piperazin-1-yl]pyridazin-3(2H)-one](/img/structure/B14996047.png)
2-(1,3-benzothiazol-2-yl)-4-chloro-5-[4-(4-fluorophenyl)piperazin-1-yl]pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-BENZOTHIAZOL-2-YL)-4-CHLORO-5-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . The unique structure of this compound, which includes a benzothiazole moiety, a chlorinated pyridazine ring, and a fluorophenyl piperazine group, contributes to its wide range of applications in scientific research and industry.
Méthodes De Préparation
The synthesis of 2-(1,3-BENZOTHIAZOL-2-YL)-4-CHLORO-5-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE involves multiple steps, including the formation of intermediate compounds. Common synthetic routes include:
Diazo-Coupling Reaction: This involves the reaction of benzothiazole with diazonium salts to form the benzothiazole derivative.
Knoevenagel Condensation: This step involves the condensation of the benzothiazole derivative with aldehydes in the presence of a base to form the desired product.
Biginelli Reaction: This multicomponent reaction involves the condensation of urea, aldehydes, and β-keto esters to form the pyridazine ring.
Microwave Irradiation: This technique is used to accelerate the reaction rates and improve yields.
Industrial production methods often involve the use of continuous flow reactors and automated synthesis to ensure high efficiency and reproducibility.
Analyse Des Réactions Chimiques
2-(1,3-BENZOTHIAZOL-2-YL)-4-CHLORO-5-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE undergoes various chemical reactions, including:
Substitution: The chlorinated pyridazine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like ethanol, catalysts such as piperidine, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted benzothiazole derivatives and pyridazine compounds .
Applications De Recherche Scientifique
2-(1,3-BENZOTHIAZOL-2-YL)-4-CHLORO-5-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YL)-4-CHLORO-5-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and proteins, inhibiting their activity and leading to various biological effects . The compound’s anticancer properties are attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(1,3-BENZOTHIAZOL-2-YL)-4-CHLORO-5-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE include other benzothiazole derivatives such as:
- 2-(1,3-Benzothiazol-2-yl)-3-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-6-yl)-5-[(E)-2-phenylethenyl]-2H-tetrazol-3-ium .
- 7-Substituted-2-(4-substitutedphenyl)imidazo[2,1-b][1,3]benzothiazoles .
These compounds share similar structural features but differ in their specific substituents and biological activities. The unique combination of a benzothiazole moiety, a chlorinated pyridazine ring, and a fluorophenyl piperazine group in 2-(1,3-BENZOTHIAZOL-2-YL)-4-CHLORO-5-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE contributes to its distinct properties and applications.
Propriétés
Formule moléculaire |
C21H17ClFN5OS |
|---|---|
Poids moléculaire |
441.9 g/mol |
Nom IUPAC |
2-(1,3-benzothiazol-2-yl)-4-chloro-5-[4-(4-fluorophenyl)piperazin-1-yl]pyridazin-3-one |
InChI |
InChI=1S/C21H17ClFN5OS/c22-19-17(27-11-9-26(10-12-27)15-7-5-14(23)6-8-15)13-24-28(20(19)29)21-25-16-3-1-2-4-18(16)30-21/h1-8,13H,9-12H2 |
Clé InChI |
LIEBNEQNPMWFSP-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=CC=C(C=C2)F)C3=C(C(=O)N(N=C3)C4=NC5=CC=CC=C5S4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(5-Chloro-4-{[(furan-2-YL)methyl]amino}-6-oxo-1,6-dihydropyridazin-1-YL)adamantane-1-carboxylic acid](/img/structure/B14995967.png)
![3-benzyl-8-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B14995975.png)
![3,8-bis(4-bromophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B14995978.png)

![N-[(2-chlorophenyl)methyl]-4-[1-[2-(3-fluoroanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide](/img/structure/B14995995.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide](/img/structure/B14996002.png)
![5,7-dimethoxy-4-[4-(methylsulfanyl)phenyl]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B14996009.png)

![N-(4-fluorobenzyl)-8-methyltetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B14996026.png)
![8-[4-(benzyloxy)-3-methoxyphenyl]-3-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B14996028.png)

![7-[(2-chloro-6-fluorophenyl)methyl]-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B14996045.png)

![2-[3-cyclohexyl-1-(3-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B14996062.png)
